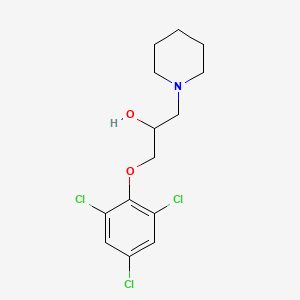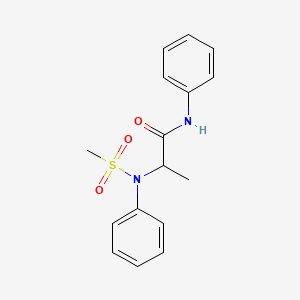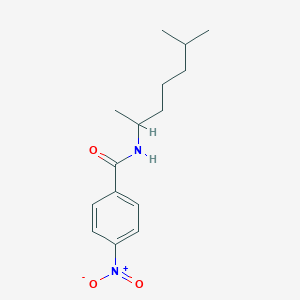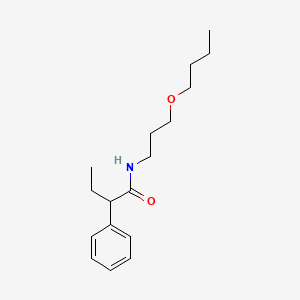
N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide
Vue d'ensemble
Description
N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide, also known as TMB-4, is a sulfonamide compound that has been extensively studied for its potential applications in various scientific research fields. TMB-4 is a white crystalline powder that is soluble in organic solvents, such as methanol and dimethyl sulfoxide.
Applications De Recherche Scientifique
N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential applications in various scientific research fields, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has also been studied for its potential neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in neuronal cells. Additionally, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has demonstrated antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer progression. In neuronal cells, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to activate the Nrf2-Keap1 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer cells, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit cell migration and invasion, which are mechanisms of cancer metastasis. In neuronal cells, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species, which are involved in oxidative stress. Additionally, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to increase the expression of neurotrophic factors, which are involved in neuronal survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its relatively low toxicity, as it has been shown to have minimal cytotoxic effects on normal cells. Additionally, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide is soluble in organic solvents, which allows for easy manipulation and administration in lab experiments. However, one limitation of using N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide is its limited stability in aqueous solutions, which may affect its efficacy in certain research applications.
Orientations Futures
There are several future directions for the study of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide. One potential direction is the development of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide derivatives with improved stability and efficacy in aqueous solutions. Another potential direction is the investigation of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anticancer effects. Additionally, further studies are needed to elucidate the specific mechanisms of action of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide in different research applications, which may lead to the development of novel therapeutic strategies.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-(6-methylheptan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2S/c1-12(2)8-7-9-16(6)18-21(19,20)17-14(4)10-13(3)11-15(17)5/h10-12,16,18H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQJEWZIUJGGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)CCCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(4-ethyl-2-methyl-3-oxopiperazin-1-yl)carbonyl]phenyl}cyclopentanecarboxamide](/img/structure/B3976955.png)
![N-(tert-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3976956.png)


![1-(3-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3976971.png)



![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3977010.png)

![1-[(4-chlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B3977024.png)
![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3977028.png)
![N-(3,4-dichlorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3977034.png)